molecular formula C10H22O2 B8609315 3-Methylnonane-1,3-diol CAS No. 58201-74-4

3-Methylnonane-1,3-diol

Cat. No. B8609315
M. Wt: 174.28 g/mol
InChI Key: ISUGKXNNUGLMPH-UHFFFAOYSA-N
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Patent
US04294972

Procedure details

To a slurry of lithium aluminium hydride (12.3 g, 0.325 mol) in diethyl ether (300 ml), under nitrogen and cooled in an ice-bath, was added dropwise a solution of ethyl 3-methyl-3-hydroxynonanoate (70.0 g, 0.325 mol) in diethyl ether (300 ml). The resultant mixture was boiled at reflux for 1 hr, then cooled in an ice-bath. Excess lithium aluminium hydride was destroyed by successive dropwise addition of water (12 ml), 10% sodium hydroxide solution (12 ml) and water (36 ml). The reaction mixture was filtered, the filter cake was washed with diethyl ether (2×100 ml) and the filtrate was washed with saturated sodium chloride solution (1×250 ml) and then dried (Na2SO4) and filtered, and the filtrate was concentrated in vacuo to give 3-methyl-3-hydroxynonan-1-ol (55.0 g) as an oil (i.r.(cm-1), OH, 3500). 3-Methyl-3-hydroxy-nonan-1-ol (55.0 g, 0.316 m) was dissolved in pyridine (235 ml) and cooled to 0° C. with stirring. p-Toluenesulphonyl chloride (63.5 g, 0.332 mol) was added portionwise and the resultant mixture stirred for 45 minutes at 0° C. The reaction mixture was stored in a refrigerator for 15 hr and then poured into iced-water (200 ml). The reaction mixture was extracted with diethyl ether (3×200 ml), and the combined extracts were washed with 10% hydrochloric acid (2×200 ml), and saturated sodium chloride solution (3×200 ml) and then dried (Na2SO4). This mixture was filtered, and the filtrate was concentrated at room temperature in vacuo to leave a gum (100 g). This gum was mixed with petrol (b.pt. 60°-80° C., 400 ml) and gradually cooled to -78° C. with stirring, and the petrol was decanted. Residual petrol was removed by evaporation in vacuo at room temperature to give 1-(p-toluenesulphonyloxy)-3-methylnonan-3-ol (90.0 g) as a gum.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]([OH:21])([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:9][C:10](OCC)=[O:11]>C(OCC)C>[CH3:7][C:8]([OH:21])([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:9][CH2:10][OH:11] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
CC(CC(=O)OCC)(CCCCCC)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
Excess lithium aluminium hydride was destroyed by successive dropwise addition of water (12 ml), 10% sodium hydroxide solution (12 ml) and water (36 ml)
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with diethyl ether (2×100 ml)
WASH
Type
WASH
Details
the filtrate was washed with saturated sodium chloride solution (1×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(CCO)(CCCCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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